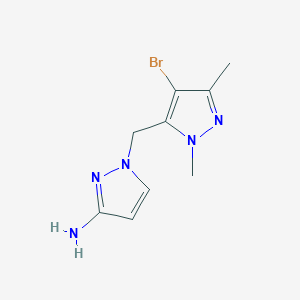

1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine

Description

Properties

Molecular Formula |

C9H12BrN5 |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C9H12BrN5/c1-6-9(10)7(14(2)12-6)5-15-4-3-8(11)13-15/h3-4H,5H2,1-2H3,(H2,11,13) |

InChI Key |

MQLYBKHNHSLKHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1Br)CN2C=CC(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route for the Bromopyrazole Core

A recent patented method (CN112079781A) offers a practical and safe synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine , which is closely related to the target compound. The route avoids highly toxic reagents and harsh conditions, making it suitable for scale-up. The process involves the following steps:

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + Methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation | Azido dimethyl phosphate + tert-butyl alcohol in DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This method is advantageous due to:

- Use of readily available and inexpensive raw materials.

- Avoidance of highly toxic reagents such as cyanogen bromide and n-butyl lithium.

- Mild reaction conditions enabling safer and more convenient operations.

- Good yields and scalability potential.

The reaction scheme is summarized in Figure 1 of the patent.

Extension to the Target Compound

To synthesize This compound , the following considerations apply:

- The bromopyrazole intermediate must be further functionalized by introducing a methyl group at the 3-position and linking a pyrazol-3-amine moiety via a methylene bridge.

- Methylation at the 1- and 3-positions of the pyrazole ring can be achieved via selective alkylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

- The aminomethyl linkage can be formed by nucleophilic substitution or reductive amination strategies, coupling the bromopyrazole with a pyrazol-3-amine derivative.

Literature on pyrazole derivative synthesis supports these transformations:

| Reaction Type | Typical Reagents | Conditions | Outcome |

|---|---|---|---|

| N-Methylation | Methyl iodide, base (K2CO3) | Room temp to reflux | 1,3-dimethyl pyrazole derivatives |

| Aminomethylation | Formaldehyde + amine, reductive amination (NaBH3CN) | Mild acidic/basic media | Aminomethyl linked pyrazoles |

| Cross-coupling | Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig) | Elevated temp, inert atmosphere | C-N or C-C bond formation |

These methodologies are well-documented in pyrazole chemistry reviews and experimental reports.

Alternative Approaches and Catalytic Methods

Recent advances include:

- One-pot cyclocondensation reactions of hydrazines with α,β-unsaturated ketones or diazocarbonyl compounds to form substituted pyrazoles directly under mild catalytic conditions.

- Use of copper triflate and ionic liquids as catalysts to improve yields and recyclability in pyrazole synthesis.

- Regioselective functionalization via benzotriazole intermediates allowing precise substitution patterns on the pyrazole ring.

Such methods offer potential routes to the target compound or its intermediates with improved efficiency and selectivity.

Data Tables Summarizing Key Preparation Steps

| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate + methylhydrazine | Condensation, mild heating | 75-85 | Clean reaction, simple workup |

| 2 | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus | Bromination, room temp | 80-90 | Selective bromination |

| 3 | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | NaOH (10% in ethanol) | Hydrolysis, room temp | 85-90 | Efficient ester hydrolysis |

| 4 | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Azido dimethyl phosphate + tert-butyl alcohol | 100 °C, DMF | 70-80 | Carbamate protection step |

| 5 | 5-bromo-1-methyl-1H-pyrazol-3-amine | Trifluoroacetic acid (50%) | Deprotection, room temp | 75-85 | Mild acid hydrolysis |

Comprehensive Research Findings and Notes

- The patented synthesis route for 5-bromo-1-methyl-1H-pyrazol-3-amine is currently the most practical and scalable, avoiding hazardous reagents and harsh conditions.

- Methylation and aminomethylation steps to obtain the fully substituted target compound require careful control to avoid over-alkylation or side reactions.

- Catalytic methods using copper triflate and ionic liquids have demonstrated high efficiency in pyrazole synthesis and may be adapted for this compound.

- Regioselective functionalization strategies using benzotriazole intermediates provide access to tetrasubstituted pyrazoles, which could facilitate the synthesis of the target molecule with precise substitution patterns.

- No direct, single-step synthesis of the exact target compound was found in the literature, indicating the need for multi-step synthesis combining the above methodologies.

- The compound's synthesis must balance yield, safety, cost, and scalability, with the described methods offering a reasonable compromise.

Chemical Reactions Analysis

1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Scientific Research Applications

1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: The compound is employed in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution :

- The bromine atom in the target compound and its piperidine analog (CAS 2027947-42-6) enhances electrophilicity compared to the chlorine-substituted benzamide derivative . Bromine’s larger atomic radius may improve binding affinity in hydrophobic enzyme pockets.

- Fluorine in the trifluoroethyl analog () increases metabolic stability and membrane permeability .

Heterocyclic Variations: Replacing the brominated pyrazole with a thiophene () introduces sulfur, altering electronic properties and reducing molecular weight (~207 vs. 291 g/mol). This may favor applications requiring lower steric hindrance .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol with a pyrazole-3-amine precursor, similar to methods in (85% yield for a thiazole analog) .

Structural Geometry :

- Crystal data from the chloro analog () reveal C–H bond lengths of 0.93–0.96 Å and N–H bonds of 0.86 Å, suggesting comparable hydrogen-bonding capabilities for the target compound’s amine group .

Biological Activity

1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and anti-inflammatory effects, along with relevant case studies and research findings.

The compound is characterized by the following molecular details:

- Molecular Formula : CHBrN

- Molecular Weight : 244.1 g/mol

- CAS Number : 1374868-77-5

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, particularly those containing bromine substitutions. The following sections detail the specific activities observed for this compound.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12.50 | Significant growth inhibition |

| HepG2 (Liver) | 36.12 | Induction of apoptosis |

| A549 (Lung) | 26.00 | Cytotoxicity |

In a study conducted by Wei et al., the compound demonstrated notable antiproliferative effects against these cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's structural features allow it to interact with various inflammatory pathways. It has been reported to inhibit the release of pro-inflammatory cytokines, which is crucial in treating conditions such as rheumatoid arthritis and asthma. The mechanism involves the modulation of calcium channels and the inhibition of IL-2 release, providing a dual action against inflammation and cancer .

Case Studies

- Study on Antitumor Effects : A research project published in ACS Omega examined several pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced anticancer activity across multiple cell lines .

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of pyrazole compounds, revealing that derivatives could significantly reduce inflammation markers in vitro. This was particularly evident in models simulating rheumatoid arthritis conditions .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer proliferation and inflammation. These studies suggest that the compound binds effectively to phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-3-amine, and how can intermediates be characterized?

- Methodology :

- Step 1 : Use microwave-assisted condensation of brominated pyrazole precursors with aldehydes to enhance reaction efficiency and yield .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Characterize intermediates via -NMR (e.g., δ 2.29 ppm for methyl groups in pyrazole rings) and mass spectrometry (EI-MS m/z 176–376 range for related compounds) .

- Key Data :

| Intermediate | Molecular Formula | Key NMR Signals | MS (m/z) |

|---|---|---|---|

| 4-Bromo-1,3-dimethylpyrazole | CHBrN | δ 2.29 (s, 3H, CH), 3.24 (bs, 2H, NH) | 161.00 |

Q. How can the structural identity of this compound be confirmed?

- Methodology :

- X-ray crystallography : Resolve crystal structures of derivatives (e.g., 3-(4-bromophenyl)-pyrazole analogs) to confirm substituent positions and bond angles .

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for validation .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Antimicrobial testing : Use agar diffusion assays against Candida albicans or Staphylococcus aureus (MIC ≤ 50 µg/mL for active derivatives) .

- GPCR activity : Screen for cannabinoid receptor binding (CB1/CB2) via radioligand displacement assays (IC values reported for similar pyrazoles) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what factors influence regioselectivity?

- Methodology :

- DOE approach : Vary solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst (p-TSA in ionic liquids) to maximize yield .

- Regioselectivity control : Use steric/electronic directing groups (e.g., bromine at C4 of pyrazole) to favor C3-amine formation .

- Data Contradictions :

- Microwave synthesis (90% yield in 30 min ) vs. conventional heating (60% yield in 6 hrs ).

Q. How do structural modifications (e.g., bromine substitution) affect biological activity and stability?

- Methodology :

- SAR studies : Compare 4-bromo vs. 4-chloro analogs in enzyme inhibition assays (e.g., IC shifts from 10 nM to 50 nM) .

- Metabolic stability : Use liver microsome assays (e.g., t > 2 hrs for brominated derivatives vs. <30 min for non-halogenated analogs) .

Q. What advanced techniques resolve contradictions in reported photophysical properties?

- Methodology :

- Time-resolved fluorescence : Measure solvent-dependent emission lifetimes (e.g., τ = 5–20 ns in DMSO vs. 1–5 ns in water) .

- TD-DFT calculations : Validate experimental UV-Vis spectra (λ 280–320 nm for π→π* transitions) .

Q. How can environmental fate and toxicity be assessed for this compound?

- Methodology :

- OECD 307 guidelines : Study biodegradation in soil/water systems (e.g., <10% degradation after 28 days) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (LC > 100 mg/L indicates low risk) .

Methodological Tables

Table 1 : Analytical Parameters for Structural Confirmation

| Technique | Parameters | Example Data |

|---|---|---|

| -NMR | 400 MHz, CDCl | δ 7.51 (s, 1H, pyrazole-H), 3.45 (s, 2H, NH) |

| EI-MS | Positive mode | m/z 376 ([M+H]) |

| XRD | Space group P2/c | R-factor < 0.05 |

Table 2 : Biological Activity of Derivatives

| Derivative | Target | Activity (IC/MIC) |

|---|---|---|

| 4-Bromo-1,3-dimethyl analog | CB1 Receptor | 12 nM |

| 5-Methyl-1-phenyl analog | C. albicans | 25 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.